molecular formula C8H5Cl3O3<br>C6H2Cl3OCH2COOH<br>C8H5Cl3O3 B1664001 2,4,5-Trichlorophenoxyacetic acid CAS No. 93-76-5

2,4,5-Trichlorophenoxyacetic acid

Cat. No. B1664001
CAS RN: 93-76-5
M. Wt: 255.5 g/mol
InChI Key: SMYMJHWAQXWPDB-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic plant hormone (auxin) that promotes processes such as somatic embryogenesis and selective gene transcription . It is also a herbicide that defoliates broad-leafed plants . It was used mainly on non-cropped areas .


Synthesis Analysis

2,4,5-T is produced commercially by condensation of sodium chloroacetate with sodium 2,4,5-trichlorophenoxide . At high temperatures, the action of alkali on 2,4,5-trichlorophenol can produce some 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD, or dioxin) .


Molecular Structure Analysis

2,4,5-Trichlorophenoxyacetic acid is a chlorophenoxyacetic acid that is phenoxyacetic acid in which the ring hydrogens at positions 2, 4, and 5 are substituted by chlorines . Its linear formula is Cl3C6H2OCH2CO2H .


Chemical Reactions Analysis

Photocatalytic mineralisation of 2,4,5-T has been achieved with more than 90% mineralisation of the toxic herbicide . The effect of active radicals on the photodegradation of the herbicide was further investigated to clarify the underlying mechanism .


Physical And Chemical Properties Analysis

2,4,5-T is moderately soluble in water, has low volatility, and tends to be persistent in soil systems . It has a high potential for leaching to groundwater .

Scientific Research Applications

Environmental and Occupational Health Risks

Research indicates that dioxins, unintentional contaminants in the chemical manufacture of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), may be linked to health risks. For instance, occupational exposure to phenoxy acids like 2,4,5-T has been associated with an increased risk of soft-tissue sarcoma in industrial workers and herbicide applicators (Fingerhut & Halperin, 1983).

Biological Effects

A study on PC12 cells found that 2,4,5-T, at low concentrations, inhibited apoptosis (programmed cell death), which could potentially impact cell homeostasis and differentiation. This suggests that 2,4,5-T might interfere with essential physiological processes at the cellular level (Yamanoshita et al., 2001).

Microbial Degradation

2,4,5-T is known for being a challenging compound for microorganisms to degrade. However, certain bacterial strains, such as Cellulosimicrobium sp. strain NPZ-121, have shown the capability to convert this substrate, presenting potential applications in bioremediation (Korobov et al., 2018).

Herbicide Safety Evaluation

Studies have also focused on the safety evaluation of 2,4,5-T in various environments. For instance, research has been conducted on its safety to birds in areas where it is used for vegetation control, examining its impact on wildlife and ecosystems (Kenaga, 1975).

Molecular Breeding for Enhanced Biodegradation

Research has introduced techniques like plasmid-assisted molecular breeding to develop bacterial strains capable of degrading 2,4,5-T more efficiently. This innovation offers a promising approach to address the environmental persistence of synthetic herbicides (Kellogg, Chatterjee & Chakrabarty, 1981).

Renal Effects

The impact of 2,4,5-T on renal function has been studied, revealing significant decreases in organic acid and organic base transport in rats pretreated with the chemical. This research contributes to understanding the potential toxicity of 2,4,5-T on kidney function (Koschier & Berndt, 1976).

Safety And Hazards

2,4,5-T is toxic if swallowed and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Ingestion can lead to weakness and lethargy, anorexia, diarrhea, spasticity, and possible death from ventricular fibrillation and subsequent cardiac arrest .

Future Directions

In the dissolved phase, 2,4,5-T can reach the groundwater table or flow into a waterway, where it will be diluted before slowly volatilizing . Fragments of 2,4,5-T can also be carried into waterways where they will be deposited at the bottom and dissolve .

properties

IUPAC Name

2-(2,4,5-trichlorophenoxy)acetic acid
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InChI

InChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13)
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InChI Key

SMYMJHWAQXWPDB-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O
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Molecular Formula

C8H5Cl3O3, Array
Record name 2,4,5-TRICHLOROPHENOXYACETIC ACID
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DSSTOX Substance ID

DTXSID5021388
Record name 2,4,5-Trichlorophenoxyacetic acid
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Molecular Weight

255.5 g/mol
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Physical Description

2,4,5-trichlorophenoxyacetic acid is a light tan solid (melting point 153 °C). Insoluble in water. Contact may irritate the skin., Colorless to tan, odorless, crystalline solid. [herbicide]; [NIOSH], WHITE CRYSTALLINE POWDER., Colorless to tan, odorless, crystalline solid., Colorless to tan, odorless, crystalline solid. [herbicide]
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Boiling Point

Decomposes (NTP, 1992), Decomposes, No boiling point at normal pressure; decomposes on heating, decomposes
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Solubility

less than 0.1 mg/mL at 69.8 °F (NTP, 1992), 0.028% AT 25 °C, VERY SLIGHTLY SOL IN PETROLEUM ETHER, 590 MG/KG IN ETHANOL OR ISOPROPYL ALC, 1.05 x 10(-3) M at 25 °C, For more Solubility (Complete) data for 2,4,5-T (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.03, (77 °F): 0.03%
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Density

1.803 at 68 °F (USCG, 1999) - Denser than water; will sink, SP GR: 1.80 AT 20 °C/20 °C, 1.80 g/cm³, 1.8, 1.80
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Vapor Pressure

0 mmHg at 68 °F approximately (NTP, 1992), Less than 0.01 mPa @ 20 °C, Vapor pressure at 25 °C: negligible, 1x10-7 mmHg, 1 x 10-7 mmHg
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Mechanism of Action

These hormonal agents /2,4-D & 2,4,5-T/ produce their effects by overstimulating plant growth., To understand the mechanisms of toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), ... their effect on the cytoskeletal organization, particularly microtubules (MT) and microfilaments (MF), DNA synthesis, and the synthesis and composition of cytoskeletal proteins in mouse 3T3 cells /was examined/. Exposure of cells to 2,4-D or 2,4,5-T resulted in a dose-dependent inhibition of DNA synthesis; 50% inhibition occurred at 2.21 mM and 0.90 mM for 2,4-D & 2,4,5-T, respectively. Furthermore, strong synergistic inhibition of DNA synthesis was produced by mixtures (each having a total concentration of 1.25 mM) of 2,4-D with 2,4,5-T. Similarly, 2,4,5-T is more potent than 2,4-D in causing cytoskeletal perturbation as revealed by fluorescence microscopy. Treatment of cells with 2,4-D (2.5 mM) or 2,4,5-T (1.25 mM) for 20 hr resulted in severe MT aggregation and the appearance of large bundles, which were organized in a rope-like structure in the former and a dramatic octopus-like pattern in the latter. Further, MT bundling is particularly severe in the cell center. Under these conditions, marked changes in MF organization also occurred as evidenced by clustering and crisscrossing of MF in the perinuclear region. A 1:1 mixture (final= 1.25 mM of 2,4-D and 2,4,5-T, a formulation equivalent to Agent Orange composition, also induced a dramatic perturbation to the organization of MT and MF, resulting in the formation of ring-like structures. MT bundling is still apparent, especially around the outer edge of the "rings." MF are localized predominantly along the cell periphery, where they appear to be aggregated tightly forming patches. Surprisingly, the synthesis and composition of cytoskeletal proteins, which are resistant to detergent extraction but released by CaCl2, are essentially unaffected by 2,4-D or 2,4,5-T. These results suggest that the dramatic perturbation of the cytoskeletal morphology caused by these herbicides probably only results from a structural reorganization and redistribution of MT and MF., They exert their herbicidal action by acting as a growth hormone in plants. They have no hormonal action in animals, but their mechanism of toxic action is poorly understood. /Chlorophenoxy compounds/
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Impurities

Contaminants of commercial preparations of 2,4,5-T have been 2,3,7,8-tetrachlorodibenzo-p-dioxin ... & 2,3,6,7-tetrachlorodibenzo-p-dioxin ... ., 2,4,5-T produced prior to 1965 contained 30 mg/kg or more TCDD /2,3,7,8-tetrachlorodibenzo-p-dioxin/. 2,4,5-T with dioxin content of less than 0.05 mg/kg is ... available in commercial quantities., Concentration range of 2,3,7,8-tetrachlorodibenzo-p-dioxin in 6 samples of 2,4,5-T ranged from < 0.05-0.5 mg/kg. /From table/, ... A typical batch from one producer was found to have the following composition: > 95% pure chemical, 2-9% dichloromethoxy phenoxy acetic acids, 0.6% related trichlorophenoxyacetic acids, 0.5% dichlorophenoxyacetic acids, 0.4% bis(2,4,5-trichlorophenoxy) acetic acid and less than 0.5 mg/kg 2,3,7,8-tetra-chlorodibenzo-para-dioxin ... ., For more Impurities (Complete) data for 2,4,5-T (6 total), please visit the HSDB record page.
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Product Name

2,4,5-Trichlorophenoxyacetic acid

Color/Form

WHITE SOLID, LIGHT TAN SOLID, Colorless to tan crystalline solid.

CAS RN

93-76-5, 35915-18-5
Record name 2,4,5-TRICHLOROPHENOXYACETIC ACID
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Record name Acetic acid, (2,4,5(or 2,4,6)-trichlorophenoxy)-
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Record name Acetic acid, 2-(2,4,5-trichlorophenoxy)-
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Record name 2,4,5-Trichlorophenoxyacetic acid
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Record name 2,4,5-T
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Record name 2,4,5-T
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Record name 2,4,5-T
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Record name (2,4,5-TRICHLOROPHENOXY) ACETIC ACID
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Record name 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T)
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Record name Acetic acid, (2,4,5-trichlorophenoxy)-
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Melting Point

316 °F (NTP, 1992), 153 °C, 153-158 °C, 316 °F, 307 °F
Record name 2,4,5-TRICHLOROPHENOXYACETIC ACID
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Record name 2,4,5-T
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Record name (2,4,5-TRICHLOROPHENOXY) ACETIC ACID
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Record name 2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/747
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2,4,5-T
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

The above objects have been achieved by the synthesis of 2,4,5-trichlorophenoxyacetic acid and its intermediate, 2,4,5-trichlorophenol, which are free from contamination with 2,3,7,8-tetrachloro-dibenzo-p-dioxin (TCDD). The synthesis involves the nitration of 1,2,4-trichlorobenzene to form 1,2,4-trichloro-5-nitrobenzene, which is reduced (usually with hydrogen) to produce 2,4,5-trichloroaniline. The 2,4,5-trichloroaniline is reacted with sulfuric acid and a nitrite to form 2,4,5-trichlorobenzenediazonium sulfate, which is reacted with water and distilled to produce 2,4,5-trichlorophenol which is analytically free of TCDD. The 2,4,5-trichlorophenol is reacted with monochloroacetic acid in the presence of aqueous base, followed by acidification, to produce 2,4,5-trichlorophenoxyacetic acid which also is analytically free of TCDD.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,100
Citations
KD Courtney, JA Moore - Toxicology and applied pharmacology, 1971 - Elsevier
The herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) were teratogenic in the CD-1, DBA 2 J , and C57B1 6 J strains of mice. Both …
Number of citations: 488 www.sciencedirect.com
D Neubert, I Dillmann - Naunyn-schmiedeberg's archives of …, 1972 - Springer
The purest sample of 2,4,5-T available is capable of producing embryotoxic effects in NMRI mice when given orally on day 6–15 of gestation. A cleft palate frequency exceeding that of …
Number of citations: 174 link.springer.com
RA Haugland, DJ Schlemm, RP Lyons 3rd… - Applied and …, 1990 - Am Soc Microbiol
Combined cell suspensions of the 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)-metabolizing organism Pseudomonas cepacia AC1100, and the 2,4-dichlorophenoxyacetic acid (2,4-D)-…
Number of citations: 143 journals.asm.org
NL Huong, K Itoh, K Suyama - Microbes and environments, 2007 - jstage.jst.go.jp
Diverse 2, 4-D and 2, 4, 5-T-degrading bacteria were isolated country-wide from ten Vietnamese soils, with or without a history of exposure to Agent Orange. The 353 degraders were …
Number of citations: 68 www.jstage.jst.go.jp
JS Karns, JJ Kilbane, S Duttagupta… - Applied and …, 1983 - Am Soc Microbiol
Resting cells of 2,4,5-trichlorophenoxyacetic acid-grown Pseudomonas cepacia AC1100 were able to completely and rapidly dechlorinate several chlorine-substituted phenols, …
Number of citations: 131 journals.asm.org
KS Khera, WP McKinley - Toxicology and applied pharmacology, 1972 - Elsevier
The herbicides 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) (containing less than 0.5 mg/kg of 2,3,7,8-tetrachlorodibenzo-p-dioxin) and 2,4-dichlorophenoxyacetic acid (2,4-D) induced …
Number of citations: 106 www.sciencedirect.com
BH Croker - Botanical Gazette, 1953 - journals.uchicago.edu
1. The effects of 2,4-D and of 2,4,5-T on mitosis in Allium cepa are proportional to concentration and can be grouped as physiological and structural effects. Concentrations as low as 25 …
Number of citations: 95 www.journals.uchicago.edu
DG Crosby, AS Wong - Journal of agricultural and food chemistry, 1973 - ACS Publications
Photodecomposition of the herbicide 2, 4, 5-trichlorophenoxyacetic acid (2, 4, 5-T) in aqueous solution principally involved cleavage of the ether bond and replacement of the ring …
Number of citations: 106 pubs.acs.org
JS Yadav, CA Reddy - Applied and Environmental Microbiology, 1993 - Am Soc Microbiol
Evidence is presented for mineralization of 2,4-dichlorophenoxyacetic acid (2,4-D) in nutrient-rich media (high-nitrogen and malt extract media) by wild-type Phanerochaete …
Number of citations: 91 journals.asm.org
TLA Nguyen, ATN Dao, HTC Dang, J Koekkoek… - Biodegradation, 2022 - Springer
Three different fungi were tested for their ability to degrade 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid and for the role of laccases and cytochromes P450-…
Number of citations: 7 link.springer.com

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